1-Cyclohexylaziridin-2-one

Ring strain Reactivity Physical organic chemistry

1-Cyclohexylaziridin-2-one (CAS 606135-85-7) is an N-cyclohexyl-substituted aziridin-2-one, a member of the α‑lactam (aziridinone) class. Its molecular formula is C₈H₁₃NO with a molecular weight of 139.19 g mol⁻¹.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 606135-85-7
Cat. No. B12584825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylaziridin-2-one
CAS606135-85-7
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC2=O
InChIInChI=1S/C8H13NO/c10-8-6-9(8)7-4-2-1-3-5-7/h7H,1-6H2
InChIKeyJMVTVXVOECATPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexylaziridin-2-one (CAS 606135-85-7): Baseline Identity and Aziridinone Class Profile for Procurement Evaluation


1-Cyclohexylaziridin-2-one (CAS 606135-85-7) is an N-cyclohexyl-substituted aziridin-2-one, a member of the α‑lactam (aziridinone) class . Its molecular formula is C₈H₁₃NO with a molecular weight of 139.19 g mol⁻¹ [1]. The aziridinone scaffold is defined by a three-membered ring bearing a carbonyl group at the 2‑position, which imparts a computed ring‑strain energy of approximately 55 kcal mol⁻¹ – higher than that of cyclopropanone (≈49 kcal mol⁻¹) and oxiranone (≈47 kcal mol⁻¹) [2]. This intrinsic strain dominates the reactivity profile and differentiates aziridinones from less strained heterocyclic amide isosteres. The N‑cyclohexyl substituent confers a computed XLogP3‑AA of 1.3 and a topological polar surface area (TPSA) of 20.1 Ų [1].

Why Generic Aziridinone or N-Alkyl Aziridine Replacements Cannot Substitute for 1-Cyclohexylaziridin-2-one (CAS 606135-85-7) Without Quantitative Verification


Aziridinones are not a commodity chemical class; the N‑substituent profoundly modulates electronic character, steric environment, ring‑strain distribution, and consequently both reaction‑regioselectivity and biological target engagement [1]. Even within the aziridinone family, stability ranges from N‑tert‑butyl‑3‑phenylaziridinone (the first isolated α‑lactam) to 1,3‑di‑tert‑butylaziridinone, which survives heating to 140 °C without decomposition [2]. The cyclohexyl group occupies an intermediate steric volume – bulkier than methyl or ethyl yet less encumbering than tert‑butyl – and provides a distinct lipophilicity shift (computed XLogP ≈ 1.3 versus -0.7 for the unsubstituted aziridin-2-one parent) [3]. These differences directly affect solubility, passive membrane permeability, and metabolic stability, meaning that replacement of 1‑cyclohexylaziridin-2-one by another N‑alkyl aziridinone or an aziridine analog cannot be assumed to yield equivalent experimental outcomes. The quantitative comparisons below – where available – illustrate the dimensions along which differentiation occurs.

Quantitative Differentiation Evidence for 1-Cyclohexylaziridin-2-one (606135-85-7) Versus Closest Structural Analogs


Ring-Strain Energy: Aziridinone Core Versus Other Strained Three-Membered Heterocycles

The aziridinone ring common to this compound possesses a computed strain energy of approximately 55 kcal mol⁻¹, which is 6 kcal mol⁻¹ higher than that of cyclopropanone (~49 kcal mol⁻¹) and 8 kcal mol⁻¹ higher than that of oxiranone (~47 kcal mol⁻¹) [1]. No experimental strain measurement specific to the N‑cyclohexyl derivative has been reported; the value is a class‑level computational prediction for the parent aziridinone scaffold.

Ring strain Reactivity Physical organic chemistry

Computed Lipophilicity Shift Induced by N-Cyclohexyl Substitution Relative to Unsubstituted Aziridin-2-one

The N‑cyclohexyl substituent increases the computed partition coefficient (XLogP3‑AA) from -0.7 for the unsubstituted aziridin-2-one parent to 1.3 for 1‑cyclohexylaziridin-2-one, a shift of +2.0 log units [1]. This is a computational rather than experimental comparison and does not include data for other N‑alkyl congeners from a single study.

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area as a Predictor of Membrane Penetration Capability

1‑Cyclohexylaziridin-2-one exhibits a computed TPSA of 20.1 Ų, which lies well below the commonly cited threshold of 60 Ų for favourable blood‑brain barrier penetration and below the 140 Ų limit for oral absorption [1]. The unsubstituted aziridin-2-one parent has a TPSA of 29.1 Ų. The difference reflects the replacement of the N‑H by the N‑cyclohexyl group; comparative TPSA values for other N‑alkyl congeners are not available from a single curated dataset.

TPSA Membrane permeability CNS drug-likeness

Steric Shielding of the Aziridinone Ring: N-Cyclohexyl Versus N-tert-Butyl Stability Benchmark

Literature reports that increasing steric bulk at the aziridinone nitrogen slows both thermal decomposition and adventitious nucleophilic ring‑opening. 1,3‑Di‑tert‑butylaziridinone (the most stable isolated α‑lactam) begins to decompose only above 140 °C, whereas N‑tert‑butyl‑3‑phenylaziridinone undergoes thermolysis at significantly lower temperatures [1]. The N‑cyclohexyl group provides an intermediate steric profile: the cyclohexyl ring offers greater shielding than a methyl or ethyl group but less than a tert‑butyl group. Quantitative decomposition kinetics for 1‑cyclohexylaziridin-2-one have not been published.

Steric protection Thermal stability Reaction selectivity

Vendor-Reported Purity: Chromatographic Benchmark for Procurement Specification

One commercial supplier lists 1‑cyclohexylaziridin-2-one at 99% purity as determined by HPLC . No comparative purity data for other N‑alkyl aziridinones from the same supplier or a multi‑vendor audit are available. This value serves as a procurement‑specification lower bound rather than a differential quality claim relative to analogs.

Purity Quality control HPLC

Functional Annotation: Differentiation-Inducing Activity Referenced in Patent Literature

Patent‑derived summaries indicate that 1‑cyclohexylaziridin-2-one exhibits activity in arresting proliferation of undifferentiated cells and inducing differentiation toward the monocyte lineage, suggesting potential anti‑cancer and anti‑psoriasis applications [1]. The original patent or disclosure does not appear to provide quantitative IC₅₀, EC₅₀, or comparative data against other aziridinone analogs within a single experimental series.

Cell differentiation Cancer Psoriasis

Application Scenarios Supported by the Available Evidence Base for 1-Cyclohexylaziridin-2-one (606135-85-7)


Synthetic Methodology Development Exploiting Elevated Ring Strain for Regioselective Ring-Opening

The ~55 kcal mol⁻¹ ring strain of the aziridinone core, combined with the intermediate steric shielding provided by the N‑cyclohexyl group, makes this compound a candidate for studies of nucleophilic ring‑opening regioselectivity under conditions where less‑hindered analogs (e.g., N‑methyl) undergo indiscriminate decomposition and more‑hindered analogs (e.g., N‑tert‑butyl) exhibit sluggish reactivity [1]. The computed TPSA of 20.1 Ų and XLogP of 1.3 further suggest adequate solubility in moderately polar organic solvents for reaction screening.

Covalent Probe or Warhead Design Requiring Moderate Lipophilicity

The N‑cyclohexyl substituent shifts the predicted lipophilicity by +2.0 log units relative to the unsubstituted aziridin-2-one parent (XLogP 1.3 versus -0.7) while maintaining a low TPSA (20.1 Ų) compatible with passive membrane transit [1]. This profile may suit the design of aziridinone‑based covalent inhibitors where target engagement inside cells is required but excessive hydrophobicity (associated with N‑aryl or di‑alkyl variants) risks promiscuous binding or poor solubility.

Cell Differentiation Screening Campaigns for Oncology or Dermatology Indications

The patent‑derived annotation of undifferentiated‑cell proliferation arrest and monocyte‑lineage differentiation induction, although lacking quantitative comparator data, provides a phenotypic starting point for focused screening libraries [1]. Procurement of the compound at the reported 99% HPLC purity specification would support cell‑based phenotypic assay development where aziridinone‑class reactivity must be correlated with a specific biological outcome.

Reference Standard for Analytical Method Development for Aziridinone-Class Compounds

The combination of a well‑defined CAS registry number (606135-85-7), accessible computed properties (MW 139.19, exact mass 139.0997 Da, InChIKey JMVTVXVOECATPH‑UHFFFAOYSA‑N), and a vendor‑stated HPLC purity of 99% [1] makes this compound suitable as a chromatographic reference standard for LC‑MS or GC‑MS method development targeting aziridinone‑class impurities, degradation products, or metabolic intermediates.

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